molecular formula C15H21N3O B11811162 1-(2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone

1-(2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B11811162
M. Wt: 259.35 g/mol
InChI Key: SHXDXRDFUMVGQV-UHFFFAOYSA-N
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Description

1-(2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound featuring a pyrrolidine ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves the formation of the pyrrolidine and pyridine rings followed by their coupling. One common method involves the reaction of pyridine derivatives with pyrrolidine under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

1-(2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrrolidine and pyridine compounds exhibit anticancer properties. For example, studies have shown that related compounds can act as inhibitors of cancer cell proliferation. A notable study demonstrated that pyrrolo[2,3-b]pyridine derivatives possess significant anticancer activity through various mechanisms, including the inhibition of tumor cell growth and induction of apoptosis .

Anticonvulsant Properties

Compounds similar to 1-(2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone have been evaluated for anticonvulsant effects. The presence of the pyrrolidine ring is believed to enhance the interaction with neurotransmitter systems involved in seizure activity, making these compounds potential candidates for treating epilepsy .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of related pyrrolidine derivatives have been documented. These compounds may inhibit pro-inflammatory cytokines and pathways involved in pain signaling, suggesting that this compound could be explored for pain management therapies .

Case Study 1: Anticancer Evaluation

A study published in a peer-reviewed journal assessed the anticancer efficacy of various pyrrolo[2,3-b]pyridine derivatives against human liver cancer cells. The results indicated that specific modifications to the pyridine and pyrrolidine rings significantly enhanced cytotoxicity compared to unmodified analogs .

Case Study 2: Anticonvulsant Screening

In another investigation, a series of pyrrolidine derivatives were screened for anticonvulsant activity using animal models. The study found that certain structural features correlated with increased efficacy in reducing seizure frequency, highlighting the therapeutic potential of these compounds .

Mechanism of Action

The mechanism of action of 1-(2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone
  • 1-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone
  • 6-(Pyrrolidin-1-yl)pyridine-3-boronic acid

Uniqueness

1-(2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of pyrrolidine and pyridine rings makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Biological Activity

1-(2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple pyrrolidine and pyridine moieties. Its molecular formula is C16H19N3OC_{16}H_{19}N_3O with a molecular weight of 269.34 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC16H19N3O
Molecular Weight269.34 g/mol
LogP2.2839
Polar Surface Area28.74 Ų

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The DPPH radical scavenging assay has been utilized to assess the antioxidant capacity of various derivatives, suggesting that modifications in the structure can enhance activity. For instance, compounds containing a free carboxylic moiety demonstrated higher antioxidant effects compared to standard antioxidants like ascorbic acid .

Antimicrobial Properties

The antibacterial potential of pyrrolidine derivatives has been documented, particularly against strains such as Staphylococcus aureus and Escherichia coli. For example, certain pyrrole-containing compounds have shown MIC values ranging from 3.12 to 12.5 µg/mL against these pathogens, indicating promising antibacterial activity .

Enzyme Inhibition

The compound's structural similarities to known enzyme inhibitors suggest potential applications in targeting specific enzymes involved in disease pathways. For example, studies on related compounds have demonstrated enzyme inhibition with IC50 values in the nanomolar range against Trypanosoma brucei methionyl-tRNA synthetase, highlighting the importance of structural modifications in enhancing biological activity .

Case Study 1: Antioxidant Evaluation

In a comparative study, several pyrrolidine derivatives were evaluated for their antioxidant capabilities using both DPPH and reducing power assays. The results indicated that specific substitutions on the pyrrolidine ring significantly improved radical scavenging activities, with some derivatives outperforming traditional antioxidants .

Case Study 2: Antibacterial Screening

A screening of various pyrrole-based compounds revealed that certain derivatives exhibited enhanced antibacterial activity against methicillin-resistant strains compared to standard treatments like vancomycin. This suggests a potential for developing new therapeutic agents from these compounds .

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

1-[2-(6-pyrrolidin-1-ylpyridin-3-yl)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C15H21N3O/c1-12(19)18-10-4-5-14(18)13-6-7-15(16-11-13)17-8-2-3-9-17/h6-7,11,14H,2-5,8-10H2,1H3

InChI Key

SHXDXRDFUMVGQV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC1C2=CN=C(C=C2)N3CCCC3

Origin of Product

United States

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